molecular formula C11H8O4 B13494109 1,3-Di(furan-2-yl)propane-1,3-dione CAS No. 5910-22-5

1,3-Di(furan-2-yl)propane-1,3-dione

Cat. No.: B13494109
CAS No.: 5910-22-5
M. Wt: 204.18 g/mol
InChI Key: KCLJMJPZQAPYOG-UHFFFAOYSA-N
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Description

1,3-Di(furan-2-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. It features two furan rings attached to a propane-1,3-dione backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(furan-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(furan-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1,3-Di(furan-2-yl)propane-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(furan-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(furan-2-yl)propane-1,3-dione is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .

Properties

CAS No.

5910-22-5

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

1,3-bis(furan-2-yl)propane-1,3-dione

InChI

InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2

InChI Key

KCLJMJPZQAPYOG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C2=CC=CO2

Origin of Product

United States

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